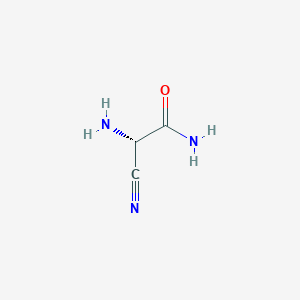

(S)-2-Amino-2-cyanoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

(2S)-2-amino-2-cyanoacetamide |

InChI |

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)/t2-/m0/s1 |

InChI Key |

JRWAUKYINYWSTA-REOHCLBHSA-N |

Isomeric SMILES |

C(#N)[C@@H](C(=O)N)N |

Canonical SMILES |

C(#N)C(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Amino 2 Cyanoacetamide and Its Chiral Congeners

Conventional Approaches to Racemic 2-Amino-2-cyanoacetamide (B1359851)

The preparation of racemic 2-amino-2-cyanoacetamide has been accomplished through a variety of classical organic reactions. These methods typically start from readily available precursors and involve well-established chemical transformations.

Condensation Reactions Utilizing Formamidine (B1211174) and Cyanoacetamide Precursors

One approach to related structures involves the condensation of cyanoacetamide with other reagents. For instance, the reaction of cyanoacetamide with formamidine can be a step in the synthesis of more complex heterocyclic systems. While not a direct synthesis of 2-amino-2-cyanoacetamide itself, this type of condensation highlights the reactivity of the cyanoacetamide backbone. researchgate.net

Nitrosation and Catalytic Hydrogenation Pathways from Cyanoacetamide Derivatives

A significant industrial method for producing racemic 2-amino-2-cyanoacetamide involves a two-step process starting from cyanoacetamide. thieme-connect.degoogle.com The initial step is the nitrosation of cyanoacetamide, typically using sodium nitrite (B80452) in an acidic medium (pH ~2), to form 2-cyano-2-hydroxyiminoacetamide. thieme-connect.deekb.eggoogle.com This intermediate is then subjected to catalytic hydrogenation.

The hydrogenation is commonly carried out using a platinum catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. thieme-connect.de This reduction of the oxime group yields the desired 2-amino-2-cyanoacetamide in good yields. thieme-connect.de The process has been optimized for industrial-scale production. google.com

Table 1: Two-Step Synthesis of Racemic 2-Amino-2-cyanoacetamide

| Step | Reactants | Reagents/Catalyst | Product | Yield | Reference |

| 1. Nitrosation | 2-Cyanoacetamide (B1669375) | Sodium nitrite, HCl (pH 2) | 2-Cyano-2-nitrosoacetamide | - | thieme-connect.de |

| 2. Hydrogenation | 2-Cyano-2-nitrosoacetamide | H₂, Pt/C | 2-Amino-2-cyanoacetamide | 78% | thieme-connect.de |

Cyanogen (B1215507) Halide-Mediated Routes

Cyanogen halides, such as cyanogen bromide, are reactive species that can be employed in the synthesis of various cyano-containing compounds. ontosight.aithieme-connect.de For instance, the reaction of cyanogen bromide with acetamide (B32628) in the presence of a base, followed by the introduction of an amino group using ammonia (B1221849) or an ammonium (B1175870) salt, represents a potential pathway to 2-amino-2-cyanoacetamide. ontosight.ai Another related application involves the tandem reaction of substituted (S)-3-amino-4-aminomethyl benzoates with cyanogen bromide to produce complex heterocyclic structures. mdpi.com

Transformations from Cyanoacetates and Related Carboxylic Acid Derivatives

The synthesis of 2-amino-2-cyanoacetamide can also be achieved starting from cyanoacetic acid esters, such as ethyl cyanoacetate. chemicalbook.comorgsyn.org A common route involves the amidation of ethyl 2-amino-2-cyanoacetate with ammonia. chemicalbook.comrsc.org The starting ethyl 2-amino-2-cyanoacetate can be prepared via the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate. rsc.org This multi-step process provides a viable laboratory-scale synthesis of the target molecule.

Table 2: Synthesis from Ethyl Cyanoacetate Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1. Reduction | Ethyl cyano(hydroxyimino)acetate | H₂ (via spray-type FB generator) | Ethyl 2-amino-2-cyanoacetate | 78% (for reduction and amidation) | rsc.org |

| 2. Amidation | Ethyl 2-amino-2-cyanoacetate | Ammonia gas | 2-Amino-2-cyanoacetamide | 78% (for reduction and amidation) | rsc.org |

Nucleophilic Substitution Strategies Involving Haloacetamides

N-alkyl haloacetamides are known to act as alkylating agents through nucleophilic substitution reactions. researchgate.net While a direct synthesis of 2-amino-2-cyanoacetamide via this route is not prominently documented, the principle of nucleophilic substitution on a haloacetamide backbone by a cyanide source followed by amination could theoretically be applied.

Asymmetric Synthesis Strategies for (S)-2-Amino-2-cyanoacetamide

The development of synthetic methods to obtain enantiomerically pure compounds is a major focus in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Chiral amines and their derivatives, including this compound, are valuable building blocks in asymmetric synthesis. sigmaaldrich.com While specific, detailed, and widely applicable methods for the direct asymmetric synthesis of this compound are not extensively reported in the provided search results, the synthesis of other chiral amino acids and their derivatives provides a conceptual framework. mdpi.com General strategies for asymmetric synthesis often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. The application of such methods to the synthesis of this compound remains an area for further research and development.

Exploration of Enzymatic Catalysis for Enantioselective Production (e.g., Nitrile Hydratase activity on related substrates)

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral molecules. Nitrile hydratase (NHase) enzymes, in particular, are instrumental in the hydration of nitriles to their corresponding amides. thieme-connect.deresearchgate.net These enzymes function under mild conditions, avoiding the harsh temperatures and pH levels often required in chemical hydration. researchgate.net

The application of nitrile hydratases is particularly valuable in dynamic kinetic resolution (DKR) processes for the synthesis of chiral α-amino acids from racemic α-aminonitriles. researchgate.netmdpi.com In a DKR, a non-selective nitrile hydratase catalyzes the hydrolysis of a racemic α-aminonitrile. researchgate.net This is coupled with the racemization of the aminonitrile substrate, which is often labile and can exist in equilibrium with its aldehyde, amine, and cyanide components. mdpi.com An (S)-selective nitrile hydratase can then convert the racemic mixture into the desired (S)-amino amide with high enantiomeric excess. mdpi.com

Research has demonstrated the enantioselective biocatalytic hydrolysis of various aminonitriles. For instance, the nitrile hydratase from Rhodococcus rhodochrous has been used to hydrolyze β-aminonitriles to β-amino amides, achieving enantiomeric excess of up to 85% for certain substrates. csir.co.za While nitrile hydratases generally exhibit low to moderate stereoselectivity, their use in conjunction with highly stereospecific amidases can provide a valuable pathway for producing optically pure compounds. researchgate.net The activity of these enzymes is often pH-dependent; for example, the hydrolysis of 3-aminonitriles was unsuccessful at pH 7 but proceeded at pH 9, likely due to the protonation of the amino group at the lower pH. csir.co.za

Table 1: Examples of Nitrile Hydratase Activity on Nitrile Substrates

| Enzyme Source | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Rhodococcus rhodochrous J1 | Benzyl Cyanide | 2-Phenylacetamide | Efficient conversion to the corresponding amide. | researchgate.net |

| Rhodococcus rhodochrous ATCC BAA-870 | 3-Amino-3-p-tolylpropanenitrile | (S)-3-Amino-3-p-tolylpropanamide | Enantioselective hydrolysis with up to 85% ee of the amide. | csir.co.za |

| Gordonia hydrophobica | Racemic α-aminonitrile | (S)-Amino amide | (S)-selective nitrile hydratase enables dynamic kinetic resolution. | mdpi.com |

| Engineered Papain | Various Nitriles | Amides | Demonstrates nitrile hydration activity, expanding the enzyme toolbox. | thieme-connect.de |

Chiral Auxiliary-Mediated Asymmetric Induction Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely used for the asymmetric synthesis of α-amino acids and their derivatives. nih.gov The auxiliary is removed after the key stereocenter-forming step, having imparted its chirality to the product. wikipedia.org

Several types of chiral auxiliaries have proven effective:

Oxazolidinones (Evans Auxiliaries) : These are powerful tools in asymmetric synthesis. researchgate.netnih.gov Chiral oxazolidinones can be acylated and then deprotonated to form a Z-enolate, which undergoes highly diastereoselective alkylation or aldol (B89426) reactions. wikipedia.orgnih.gov The rigid structure of the auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thus ensuring high stereocontrol. nih.gov

Pseudoephedrine : Used as a chiral auxiliary, pseudoephedrine can be converted into a chiral amide. wikipedia.org Deprotonation of the α-carbon creates an enolate where the stereochemistry of subsequent alkylation is controlled by the auxiliary's methyl group, leading to a syn-addition product. wikipedia.org

tert-Butanesulfinamide (Ellman's Auxiliary) : This versatile auxiliary is highly effective for preparing primary chiral amines. nih.gov Condensation with an aldehyde or ketone forms an N-sulfinyl imine. rsc.org Nucleophilic addition to this imine, for example by a Grignard reagent, proceeds with high diastereoselectivity, which is rationalized by a six-membered ring transition state involving magnesium coordination. wikipedia.orgrsc.org The auxiliary can be easily removed under mild acidic conditions. rsc.org This method has been applied to the synthesis of a wide range of unnatural α-amino acids. rsc.orgacs.org

A new chiral auxiliary, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids, demonstrating high diastereoselectivity during the alkylation of its C6 enolate. rsc.org

Development of Chiral Catalytic Systems for Enantiocontrol (e.g., Organocatalysis with L-proline for derivative synthesis)

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful field in synthetic chemistry. clockss.org L-proline, a naturally occurring amino acid, is a particularly effective and inexpensive organocatalyst, often referred to as the "simplest enzyme". libretexts.org It is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid group. libretexts.orgnii.ac.jp

L-proline and its derivatives catalyze a variety of reactions for the synthesis of chiral α-amino acid derivatives, including:

Asymmetric Mannich Reaction : This is a key method for forming C-C bonds and creating α- and β-amino acid derivatives. libretexts.org L-proline catalyzes the reaction between an aldehyde, an amine, and a ketone. The mechanism involves the formation of a nucleophilic enamine from the ketone and proline, which then attacks an imine generated from the aldehyde and amine. clockss.orgnii.ac.jp The carboxylic acid group of proline activates the electrophile via hydrogen bonding, leading to high yields and excellent enantioselectivities. clockss.orgnii.ac.jp For example, the L-proline-catalyzed Mannich-type reaction of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with various ketones provides functionalized α-amino acids with ee values often exceeding 99%. researchgate.net

Asymmetric α-Amination : L-proline can catalyze the direct asymmetric α-amination of aldehydes and ketones using azodicarboxylates as the nitrogen source. rsc.orgorganic-chemistry.org This reaction provides direct access to optically active α-hydrazino ketones, which can be further converted into valuable syn- and anti-α-amino alcohol derivatives. organic-chemistry.org

The success of proline catalysis has spurred the development of numerous proline derivatives to expand the scope and improve the selectivity of these reactions. organic-chemistry.orgnih.gov For instance, trans-4,5-methano-L-proline has been shown to be a superior catalyst in certain conjugate addition reactions, achieving excellent yields and ee >99%. organic-chemistry.org

Diastereoselective Synthesis through Chiral Reagent Control

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by using chiral reagents or auxiliaries that influence the transition state of the reaction.

A prominent example is the addition of nucleophiles to chiral N-sulfinyl imines (derived from tert-butanesulfinamide). acs.org Carbamoyl anions, for instance, add with high diastereoselectivity to these chiral imines to produce α-amino amides. acs.orgresearchgate.net The sulfinyl group effectively directs the incoming nucleophile to one face of the imine, resulting in excellent stereocontrol. This method allows for the direct introduction of a carbonyl group without needing subsequent unmasking steps. acs.org Similarly, alkylation of chiral α-sulfinamido esters under basic conditions provides unnatural amino acid derivatives with good to high diastereoselectivities (generally >6:1 dr). acs.org

Table 2: Comparison of Asymmetric Synthesis Strategies for α-Amino Amide Derivatives

| Strategy | Key Reagent/Catalyst | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | Acyl Oxazolidinone | High diastereoselectivity in alkylations and aldol reactions. | wikipedia.orgnih.gov |

| Chiral Auxiliary | tert-Butanesulfinamide | Aldehydes/Ketones | Broad applicability for primary amine synthesis; high diastereoselectivity. | nih.govrsc.org |

| Organocatalysis | L-Proline | Ketones, Aldehydes | Inexpensive, non-toxic catalyst; dual activation mechanism. | clockss.orglibretexts.orgnii.ac.jp |

| Diastereoselective Synthesis | Chiral N-Sulfinyl Imine | Carbamoyl Anions | Direct synthesis of α-amino amides with high diastereoselectivity. | acs.orgresearchgate.net |

Sustainable and Advanced Synthetic Techniques

In line with the principles of green chemistry, modern synthetic methods focus on reducing waste, energy consumption, and the use of hazardous materials. tandfonline.com Microwave-assisted synthesis and solvent-free reactions are two advanced techniques that align with these goals and have been successfully applied to the synthesis of cyanoacetamide and its derivatives. oatext.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a widely used technique in organic synthesis due to its ability to dramatically reduce reaction times, increase yields, and improve product selectivity. oatext.com Unlike conventional heating, microwave heating is rapid, direct, and uniform. oatext.com

The Knoevenagel condensation, a key reaction for synthesizing α,β-unsaturated cyanoacetamide derivatives from aldehydes and 2-cyanoacetamide, benefits significantly from microwave assistance. nih.gov Conventional methods for this reaction can take 15-24 hours, whereas microwave-assisted protocols are often complete within minutes. oatext.com For example, the synthesis of various α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide was achieved in 30-60 seconds with excellent yields (81-99%) under microwave irradiation. oatext.com This method is also effective for multicomponent reactions, such as the synthesis of N-alkylated 2-pyridones, where microwave heating reduced the reaction time from 180 minutes to 15 minutes and increased yields. beilstein-journals.org

Table 3: Microwave-Assisted vs. Conventional Synthesis of Cyanoacetamide Derivatives

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional Heating | 15-24 hours | Moderate | oatext.com |

| Knoevenagel Condensation | Microwave Irradiation (160-320W) | 0.5-1 minute | 81-99% | oatext.com |

| Pyrimidine (B1678525) Synthesis | Conventional Reflux | 12 hours | Low | scispace.com |

| Pyrimidine Synthesis | Microwave Irradiation (160W) | 6 minutes | High | scispace.com |

| 2-Pyridone Synthesis | Conventional Heating | 180 minutes | 65-77% | beilstein-journals.org |

| 2-Pyridone Synthesis | Microwave Irradiation | 15 minutes | 81-94% | beilstein-journals.org |

Solvent-Free Reaction Environments

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, reduces environmental impact, and often simplifies product purification. tandfonline.com Many reactions involving cyanoacetamide can be conducted effectively without a solvent, particularly when combined with techniques like microwave irradiation.

One-pot, three-component reactions for the synthesis of 4-aryl-3-cyano-2-pyridone derivatives have been successfully carried out by mixing an appropriate ketone, an aromatic aldehyde, and 2-cyanoacetamide with a base like sodium hydroxide (B78521) under solvent-free conditions. tandfonline.com This approach offers a rapid and highly efficient route to complex heterocyclic structures with high yields. tandfonline.com Similarly, the Knoevenagel condensation to form α,β-unsaturated compounds has been developed as a solvent-free, microwave-assisted method, further enhancing its environmental friendliness and efficiency. oatext.com The synthesis of various 3-cyano-2-pyridone derivatives has also been achieved under solvent-free conditions, highlighting the advantages of high yields and being environmentally friendly. researchgate.net

Multicomponent Reaction (MCR) Strategies for Complex Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for constructing complex molecular scaffolds. mdpi.comnih.govnih.gov These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials. researchgate.net For the synthesis of α-amino acid derivatives like this compound, several MCRs are of particular importance.

The Strecker reaction , first reported in 1850, is a cornerstone MCR for the synthesis of α-aminonitriles, which are direct precursors to α-amino acids. mdpi.comnih.govnih.gov The classical Strecker reaction involves the one-pot reaction of an aldehyde or ketone, ammonia or an amine, and a cyanide source (e.g., HCN, KCN, or TMSCN). mdpi.comnih.gov The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. nih.gov To achieve enantioselectivity, asymmetric variants have been developed, often employing chiral auxiliaries, such as (R)-phenylglycine amide, or chiral catalysts. mdpi.comnih.gov For instance, diastereoselective Strecker reactions using a chiral auxiliary can be coupled with an in situ crystallization-induced asymmetric transformation (CIAT), leading to the selective precipitation of one diastereomer in high yield and diastereomeric excess. nih.govresearchgate.net

The Passerini reaction is a three-component reaction that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxyamides. nih.govrsc.org While not directly yielding an α-aminonitrile, its framework is relevant for building complex amide structures. Organocatalytic versions of the Passerini reaction have been developed to control the stereochemistry of the newly formed stereocenter. rsc.org

The Ugi four-component reaction (U-4CR) is another powerful isocyanide-based MCR, involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction assembles these four components to form a bis-amide product. nih.gov The mechanism involves the formation of an iminium ion, which then reacts with the isocyanide, followed by an intramolecular rearrangement. nih.gov The Ugi reaction is highly valued for its ability to rapidly generate complex, peptide-like scaffolds.

The Gewald reaction is a versatile MCR for the synthesis of 2-aminothiophenes from a carbonyl compound, a methylene-active nitrile (like a cyanoacetamide derivative), and elemental sulfur. nih.gov This reaction is notable for its operational simplicity and the direct incorporation of elemental sulfur at ambient temperatures. nih.gov The resulting 2-aminothiophene-3-carboxamides are considered bioisosteres of anthranilic acid derivatives and are valuable in medicinal chemistry. nih.gov Protocols for the Gewald reaction often involve simple mixing of the components in a solvent like ethanol, followed by a convenient workup, such as precipitation in water and filtration. nih.gov

Table 1: Overview of Key Multicomponent Reactions (MCRs)

| Reaction Name | Components | Key Product Scaffold | Relevance to Chiral Amide Synthesis |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine/Ammonia, Cyanide Source | α-Aminonitrile | Direct precursor to chiral α-amino acids and amides. Asymmetric variants provide enantiopure building blocks. mdpi.comnih.govscielo.br |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Creates complex amide structures and a stereocenter that can be controlled with chiral catalysts. nih.govrsc.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Rapidly builds peptide-like scaffolds with high molecular diversity. nih.govnih.gov |

| Gewald Reaction | Carbonyl Compound, Active Methylene (B1212753) Nitrile, Sulfur | 2-Aminothiophene | Utilizes cyanoacetamide derivatives to construct complex heterocyclic scaffolds. nih.gov |

Resolution Techniques for Enantiopure this compound

The separation of racemates into pure enantiomers is a critical step in the synthesis of chiral molecules. For producing enantiopure this compound, several resolution techniques can be employed, primarily categorized as enzymatic resolution and crystallization-based methods.

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases and nitrilases are commonly used for the resolution of chiral amines, amides, and nitriles. nih.govresearchgate.net In a kinetic resolution, one enantiomer reacts preferentially with the enzyme to form a new product, leaving the unreacted, desired enantiomer behind. rsc.org For example, lipase-catalyzed acylation of a racemic α-aminonitrile can selectively acylate one enantiomer, allowing for the separation of the resulting amide from the unreacted aminonitrile. nih.gov Lipases from Burkholderia cepacia (e.g., Lipase PS-C I) and Candida antarctica (e.g., Novozyme 435) have shown dual catalytic activities, performing both racemization and asymmetric amidation, leading to a dynamic kinetic resolution (DKR) process. nih.gov DKR is particularly advantageous as it can theoretically convert 100% of the racemic starting material into a single enantiomerically pure product. rsc.org A DKR process for α-aminonitriles has been developed using a combination of a non-stereoselective nitrile hydratase (NHase), an enantioselective amino acid amide hydrolase, and a racemase, enabling the synthesis of both (R)- and (S)-α-amino acids in high yield and enantiomeric excess. rsc.orgexlibrisgroup.com

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that combines resolution with in situ racemization to convert a racemate entirely into a single, desired enantiomer. nih.govsid.ir This method relies on the selective crystallization of one diastereomeric salt from a solution in which the chiral substrate is in equilibrium with its enantiomer. nih.govresearchgate.net For amino acid derivatives, a racemic mixture is often derivatized with a chiral resolving agent, such as (2R,3R)-tartaric acid, to form diastereomeric salts. sid.ir In the presence of a racemizing agent (e.g., an aldehyde like 5-nitrosalicylaldehyde), the less soluble diastereomer crystallizes out of the solution. sid.ir According to Le Châtelier's principle, the equilibrium in the solution shifts to continuously replenish the crystallizing diastereomer by racemizing the other diastereomer, ultimately leading to a high yield of a single enantiomer. nih.govsid.ir This technique has been successfully applied to the resolution of various amino acid derivatives. nih.govut.ac.ir

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Common Reagents/Catalysts | Advantages | Potential Limitations |

|---|---|---|---|---|

| Kinetic Resolution (Enzymatic) | Enzyme selectively transforms one enantiomer, allowing separation. | Lipases (e.g., Novozyme 435), Nitrilases, Amide Hydrolases. nih.govexlibrisgroup.com | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the unwanted enantiomer. | Enzyme (e.g., lipase, NHase) + Racemization catalyst (e.g., racemase, chemical agent). nih.govrsc.orgexlibrisgroup.com | Theoretical yield can reach 100%, high enantiomeric excess. | Requires a compatible enzyme and racemization process. |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one diastereomer from a solution where the substrate enantiomers are in equilibrium. | Chiral resolving agents (e.g., tartaric acid), racemizing agents (e.g., aldehydes). nih.govnih.govsid.ir | High yield (>50%) and high optical purity in a single step. | Requires the compound to form crystalline diastereomeric salts and a suitable racemization condition. |

Purification and Isolation of Chiral Products

The final stage in the synthesis of enantiopure compounds involves their purification and isolation from the reaction mixture. The choice of method depends on the physical properties of the product, such as its solubility, crystallinity, and the nature of any impurities.

Crystallization and Filtration is a common and effective method for purifying solid compounds. nih.gov For products obtained from MCRs or CIAT, which often precipitate directly from the reaction medium, purification can be as straightforward as filtration, followed by washing the solid with a suitable solvent to remove residual reactants and soluble impurities. nih.govnih.gov For example, after a Gewald reaction, pouring the reaction mixture into water can induce precipitation of the product, which is then collected by filtration. nih.gov Recrystallization is a further purification step where the crude solid is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor. chemicalbook.com A typical procedure might involve dissolving the crude product in a solvent like methanol, optionally treating with activated charcoal to remove colored impurities, filtering, concentrating the solution, and cooling to induce crystallization. chemicalbook.com The pure solid is then filtered, washed with a small amount of chilled solvent, and dried under vacuum. chemicalbook.com

Chromatographic Techniques are essential for both analytical assessment of purity and for preparative separation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess (ee) of a chiral product. ntnu.noresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose, are widely used for the enantioseparation of chiral amines and their derivatives, including cyanoacetamides. ntnu.noresearchgate.net For preparative purification, especially when crystallization is not feasible or effective, silica (B1680970) gel column chromatography is employed. nih.gov The crude product is loaded onto a silica gel column, and a solvent system (eluent) is passed through the column. Components separate based on their differential adsorption to the stationary phase, allowing for the collection of fractions containing the pure product. nih.gov

Table 3: Purification and Isolation Methods

| Method | Description | Application | Key Considerations |

|---|---|---|---|

| Precipitation & Filtration | The product is induced to form a solid from the reaction solution, often by adding an anti-solvent (e.g., water), and is then collected by filtration. nih.gov | Rapid isolation of products that are insoluble in the final reaction mixture or upon addition of an anti-solvent. | Product must be a stable, filterable solid. Purity depends on the solubility of impurities. |

| Recrystallization | The crude solid is dissolved in a minimal amount of hot solvent and crystallized upon cooling. Impurities remain in the solution. chemicalbook.com | Purification of crude solid products to achieve high purity. | Requires a suitable solvent in which the product has high solubility when hot and low solubility when cold. |

| Column Chromatography | Separation based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). nih.gov | Purification of non-crystalline products or separation of mixtures with similar solubility. | Can be time-consuming and require significant solvent volumes for preparative scale. |

| Chiral HPLC | A specialized form of HPLC using a chiral stationary phase (CSP) to separate enantiomers. ntnu.noresearchgate.net | Analytical determination of enantiomeric excess (ee) and preparative separation of enantiomers. | Selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. ntnu.no |

Chemical Reactivity and Stereochemical Reaction Mechanisms of S 2 Amino 2 Cyanoacetamide

Reactivity Profile of the 2-Amino-2-cyanoacetamide (B1359851) Core

The electronic interplay between the electron-withdrawing cyano and carbonyl groups and the electron-donating amino group defines the molecule's reactivity. This arrangement creates specific sites susceptible to either nucleophilic or electrophilic attack.

(S)-2-Amino-2-cyanoacetamide possesses two primary nucleophilic centers: the α-carbon and the nitrogen atoms of the amino and amide groups. researchgate.netresearchgate.net

Alpha-Carbon (C-2): The hydrogens on the α-carbon are acidic due to the presence of two adjacent electron-withdrawing groups (cyano and carbonyl). This allows for deprotonation under basic conditions to form a stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. researchgate.nettubitak.gov.tr The reactivity of this active methylene (B1212753) group is a cornerstone of cyanoacetamide chemistry, enabling reactions like alkylations and condensations. tubitak.gov.trresearchgate.net

Nitrogen Atoms: The nitrogen of the primary amino group and the nitrogen of the amide group both have lone pairs of electrons, rendering them nucleophilic. However, the nucleophilicity of the amide nitrogen is significantly reduced due to the delocalization of its lone pair into the adjacent carbonyl group. The primary amino group is therefore a more reactive nucleophilic site. ekb.eg

General studies on related cyanoacetamide derivatives establish a reactivity order for the nucleophilic sites as C-2 > NH. researchgate.nettubitak.gov.trresearchgate.net

The molecule also contains two key electrophilic centers, which are targets for nucleophilic attack. researchgate.net

Nitrile Carbon (C-3): The carbon atom of the cyano group is electron-deficient due to the triple bond with the highly electronegative nitrogen atom. This makes it an electrophilic site, susceptible to attack by nucleophiles, which can lead to cyclization or addition reactions. ontosight.ai

Carbonyl Carbon (C-1): The carbon atom of the amide's carbonyl group is also electrophilic due to the polarization of the carbon-oxygen double bond. It can be attacked by various nucleophiles.

For the broader class of cyanoacetamides, the established reactivity order for these electrophilic centers is C-3 > C-1, indicating the nitrile carbon is generally more reactive towards nucleophiles than the carbonyl carbon. researchgate.nettubitak.gov.trresearchgate.net

Table 1: Reactivity Sites of the 2-Amino-2-cyanoacetamide Core

| Site Type | Position | Description | Relative Reactivity |

|---|---|---|---|

| Nucleophilic | Alpha-Carbon (C-2) | Active methylene group, forms a stabilized carbanion. | 1 |

| Amine/Amide N | Lone pair electrons on nitrogen atoms. | 2 | |

| Electrophilic | Nitrile Carbon (C-3) | Electron-deficient carbon of the cyano group. | 1 |

| Carbonyl Carbon (C-1) | Electron-deficient carbon of the amide group. | 2 |

Stereoselectivity and Regioselectivity in Chemical Transformations

The stereochemistry of this compound is a critical factor that governs the outcomes of its chemical reactions. The predefined (S)-configuration at the α-carbon introduces chirality, which can direct the formation of new stereocenters.

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule.

Enantioselective Reactions: In reactions where this compound or its derivatives are used, the existing chiral center can influence the stereochemical outcome. For instance, in the synthesis of kinase inhibitors, the introduction of a chiral center was shown to be crucial, with one enantiomer exhibiting significantly greater potency than the other. nih.gov Catalytic enantioselective α-addition reactions involving isocyanides, including glycine-derived α-isocyanoacetamides, have been developed to produce chiral 5-aminooxazoles with high enantioselectivity. rsc.org Similarly, enantioselective syntheses of 2-amino-4H-chromenes have been achieved using chiral organocatalysts in reactions involving malononitrile (B47326) and various aldehydes, demonstrating that high enantiopurity can be induced in products derived from cyano-activated methylene compounds. researchgate.net

Diastereoselective Reactions: When a new chiral center is formed in a molecule that already contains one, diastereomers are produced. The (S)-configuration of the starting material can energetically favor the transition state leading to one diastereomer over the other. The formal [3+2]-cycloaddition of isocyanoacetates with aldehydes, for example, often proceeds with high diastereoselectivity, yielding trans-oxazolines as the major products. chim.it

The chiral center at the α-carbon profoundly impacts the dynamics of chemical reactions by creating a stereochemically biased molecular environment.

Steric Hindrance: The spatial arrangement of the amino, cyano, and acetamide (B32628) groups around the chiral carbon dictates the most favorable trajectory for an incoming reagent. The reagent will preferentially approach from the less sterically hindered face of the molecule, leading to the selective formation of one stereoisomer.

Transition State Stabilization: The chiral center can influence the stability of the diastereomeric transition states. In biological systems, for example, the specific three-dimensional arrangement of a chiral drug molecule is critical for binding to a target receptor or enzyme. nih.gov The (R)-enantiomer of one kinase inhibitor, for instance, showed improved binding affinity and potency compared to the (S)-isomer, which was attributed to specific interactions of the chiral group within the protein's binding pocket. nih.gov This principle extends to synthetic reactions, where the chiral environment can stabilize one transition state through favorable non-covalent interactions, lowering its activation energy and making the corresponding pathway dominant.

Prominent Reaction Types and Mechanistic Insights

The functional groups of this compound enable it to participate in a wide array of chemical transformations, making it a versatile intermediate for synthesizing heterocyclic compounds. researchgate.netresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group (after deprotonation) with an aldehyde or ketone. researchgate.netnih.gov The mechanism proceeds via the formation of a nucleophilic carbanion at the α-carbon, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated cyanoacetamide derivative. nih.gov

Gewald Reaction: This is a multicomponent reaction where the cyanoacetamide core reacts with an aldehyde or ketone and elemental sulfur in the presence of a base. researchgate.net This one-pot synthesis leads to the formation of highly substituted 2-aminothiophenes, which are valuable heterocyclic scaffolds. researchgate.net

Michael Addition: The nucleophilic carbanion generated from the α-carbon can participate in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. researchgate.net

Cyclization Reactions: this compound is an excellent precursor for a variety of heterocyclic systems. The interplay between its nucleophilic and electrophilic centers allows for intramolecular or intermolecular reactions with bidentate reagents to form rings. tubitak.gov.tr Examples include the synthesis of pyridines, pyrroles, thiazoles, and chromenes. researchgate.netresearchgate.netajol.info For example, a one-pot reaction involving a nucleophilic aromatic substitution of a halo-nitroaromatic compound with a cyanoacetamide, followed by reductive cyclization, can produce 2-amino-indole-3-carboxamides. nih.gov

Table 2: Prominent Reactions of the Cyanoacetamide Core

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Derivatives | nih.gov |

| Gewald Reaction | Aldehydes/Ketones, Sulfur | 2-Aminothiophenes | researchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,4-Adducts | researchgate.net |

| Heterocyclization | Various bidentate reagents | Pyrroles, Pyridines, Thiazoles, etc. | researchgate.nettubitak.gov.tr |

| Alkylation | Alkyl Halides | C-2 Alkylated Derivatives | researchgate.net |

Knoevenagel Condensation and Derivative Formation

The Knoevenagel condensation is a cornerstone reaction for this compound, involving the reaction of its active methylene group with aldehydes or ketones. nih.gov This reaction is typically base-catalyzed and results in the formation of α,β-unsaturated cyanoacrylamide derivatives. nih.govresearchgate.net The primary driving force is the formation of a stable carbon-carbon double bond. researchgate.net

The reaction proceeds via the deprotonation of the α-carbon of this compound by a base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. Subsequent dehydration of this intermediate leads to the final α,β-unsaturated product. The stereochemistry of the resulting double bond is typically the more stable E-isomer. researchgate.net

A variety of catalysts have been employed to facilitate this condensation, including piperidine, N-methylpiperazine, and even greener alternatives like biogenic carbonates. chemspider.comresearchgate.netmdpi.com The reaction conditions can often be mild, with some condensations proceeding at room temperature in aqueous media. researchgate.net

Table 1: Examples of Knoevenagel Condensation with 2-Cyanoacetamide (B1669375)

| Aldehyde/Ketone | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Nitroveratraldehyde | Piperidine | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 100 | chemspider.com |

| Various aromatic aldehydes | N-Methylpiperazine | Knoevenagel condensation products | High | researchgate.netthieme-connect.com |

Cycloaddition Reactions, including [3+2] Dipolar Cycloadditions

This compound and its derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. One notable example is the [3+2] dipolar cycloaddition. researchgate.netthieme-connect.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.

For instance, the reaction of azides with 2-cyanoacetamide derivatives can lead to the formation of substituted 1,2,3-triazoles. researchgate.netthieme-connect.com Specifically, the [3+2] cycloaddition of diethyl (R)-3-azidophosphonate with 2-cyanoacetamide in the presence of potassium carbonate yields a phosphonate-substituted 5-amino-4-carbamoyl-1,2,3-triazole. researchgate.netthieme-connect.com Another example involves the reaction of heterocyclic azides with 2-cyanoacetamidines, which are derived from cyanoacetamides, to produce C,N-diheteroarylcarbamidines through a cycloaddition pathway. beilstein-journals.org

Furthermore, nickel-catalyzed [2+2+2] cycloadditions of diynes and cyanamides, which can be conceptually related to derivatives of this compound, afford bicyclic 2-aminopyridines in good yields. nih.gov

Michael Addition Reactions and Conjugate Additions

The active methylene group in this compound makes it a suitable nucleophile for Michael addition reactions, also known as conjugate additions. masterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

The reaction is initiated by the deprotonation of the α-carbon of this compound to form a stabilized carbanion. This carbanion then attacks the β-carbon of an activated alkene (the Michael acceptor), leading to the formation of a new carbon-carbon bond. The resulting enolate is then protonated to give the final adduct. masterorganicchemistry.com

An example of this reactivity is the 1,4-conjugate addition of 2-cyanoacetamide to a butenonyl C-glycoside. researchgate.netthieme-connect.com This reaction, carried out in the presence of an organic base, is followed by an oxidative aromatization to form a glycopyranosyl methylpyridone. researchgate.netthieme-connect.com These types of reactions are valuable for creating complex molecules from simpler starting materials. acs.org

Gewald Reaction for Thiophene (B33073) Ring Annulation

The Gewald reaction is a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes. organic-chemistry.orgnih.gov this compound is a key reactant in this process, serving as the active methylene nitrile component. nih.govmdpi.com The reaction involves the condensation of an aldehyde or ketone, an α-cyanoester (or in this case, a cyanoacetamide), and elemental sulfur in the presence of a base. organic-chemistry.orgthieme-connect.de

The mechanism is generally accepted to begin with a Knoevenagel condensation between the aldehyde/ketone and the cyanoacetamide to form an α,β-unsaturated nitrile. thieme-connect.de This is followed by the addition of sulfur to the α-carbon, and subsequent intramolecular cyclization where the sulfur attacks the cyano group. Tautomerization of the resulting intermediate yields the final 2-aminothiophene product. thieme-connect.de

The Gewald reaction is known for its operational simplicity and tolerance of a wide range of functional groups. nih.govthieme-connect.de For example, various aldehydes and ketones can be used, and the reaction can be catalyzed by bases such as morpholine (B109124) or triethylamine. nih.govmdpi.com This reaction has been instrumental in synthesizing a diverse library of 2-aminothiophene-3-carboxamides. nih.govthieme-connect.de

Table 2: Examples of the Gewald Reaction

| Carbonyl Component | Base | Product Type | Reference |

|---|---|---|---|

| Aldehydes or Ketones | Triethylamine | 2-Aminothiophene-3-carboxamides | nih.govthieme-connect.de |

| Cycloalkylketones | Morpholine | 2-Aminothiophene derivatives | mdpi.com |

Nitrosation and Diazo Coupling Reactions

The active methylene group of this compound is susceptible to nitrosation. This reaction typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group (-NO) at the α-carbon. ekb.eggoogle.com The resulting α-nitroso-2-cyanoacetamide can exist in equilibrium with its tautomer, a hydroxyimino derivative (-C(=NOH)-). ekb.eg This transformation is a key step in the synthesis of various heterocyclic compounds. researchgate.net For instance, these intermediates can undergo tandem nitrosation/cyclization to form quinoxalinones. researchgate.net

Diazo coupling reactions involve the reaction of the active methylene group with a diazonium salt. nptel.ac.in The diazonium ion acts as an electrophile and attacks the nucleophilic α-carbon of the cyanoacetamide. This results in the formation of an arylhydrazono derivative. For example, N-(4-phenylthiazol-2-yl)-2-cyanoacetamide reacts with aryl diazonium chlorides at the active methylene position to yield N-(4-phenylthiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide derivatives. mdpi.com Similarly, coupling of N-aryl cyanoacetamides with aryl diazonium salts produces N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives. bohrium.com

Reductive Cyclization and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocycles via reductive cyclization. nih.gov A prominent example is the synthesis of 2-aminoindoles. This process often begins with a nucleophilic aromatic substitution (SNA) reaction where a cyanoacetamide derivative attacks an o-halonitroarene. nih.gov

The resulting intermediate, a 2-cyano-2-(2-nitrophenyl)-acetamide, is then subjected to reductive conditions. Reagents such as iron in acetic acid or zinc powder with ferric chloride are commonly used to reduce the nitro group to an amine. nih.gov The newly formed amino group then undergoes an intramolecular cyclization by attacking the nitrile carbon, leading to the formation of the 2-aminoindole ring system. nih.gov This one-pot, two-step method allows for the efficient synthesis of a variety of substituted 2-aminoindole-3-carboxamides. nih.gov

Intramolecular Cyclization Cascades

The polyfunctional nature of this compound and its derivatives makes them ideal substrates for intramolecular cyclization cascades, where a series of cyclization reactions occur in a single synthetic operation. These cascades can lead to the rapid assembly of complex heterocyclic scaffolds.

For example, a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/autoxidation sequence can be initiated from an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide. mdpi.com The initial Knoevenagel condensation forms an α,β-unsaturated system, which then undergoes a Michael addition with another molecule of the cyanoacetamide derivative. This is followed by an intramolecular cyclization and subsequent autoxidation to yield highly substituted pyridines. mdpi.com

Another instance of intramolecular cyclization is seen in the reaction of p-chlorocyanoacetanilide with hydroxylamine, which forms an oxime. tubitak.gov.tr Treatment with p-toluenesulfonyl chloride followed by a base-induced intramolecular nucleophilic substitution results in the formation of a 3-amino-N-phenyl-1H-azirine-2-carboxamide. tubitak.gov.tr These cascade reactions highlight the efficiency of using this compound derivatives to build molecular complexity.

Mechanistic Investigations using Kinetic and Computational Methodologies

The elucidation of reaction mechanisms for complex organic molecules like this compound relies heavily on a synergistic approach that combines experimental kinetic data with advanced computational modeling. These methodologies provide a molecular-level understanding of reaction pathways, transition states, and the origins of stereoselectivity that are often inaccessible through experimental observation alone.

Detailed Research Findings

Kinetic and computational methods have been particularly insightful in studies of aminonitriles, the class of compounds to which this compound belongs. Research has focused on understanding their formation, hydrolysis, and role as intermediates in the synthesis of amino acids.

A notable area of investigation involves the hydrolytic kinetic resolution of racemic aminonitriles. acs.org In these studies, experimental kinetic and spectroscopic analyses are performed alongside Density Functional Theory (DFT) computational studies and microkinetic modeling. acs.orgnih.gov This combined approach helps to identify the specific intermediate species involved in the reaction and provides a detailed understanding of the factors governing the stereoselectivity of their hydrolysis. acs.orgnih.gov

For instance, in the sugar-mediated Strecker synthesis of amino acids, kinetic studies monitor the rate of consumption of the aminonitrile and the formation of the corresponding aminoamide product. researchgate.net These experimental results are then used to build and validate a kinetic model. researchgate.net Computational chemistry, particularly DFT, is employed to calculate the energy profiles of various potential reaction pathways. iranchembook.ir By mapping out the energies of reactants, intermediates, transition states, and products, researchers can identify the most energetically favorable route.

A proposed reaction network for the dynamic kinetic resolution of a generic racemic aminonitrile, mediated by a chiral sugar, illustrates this process. The mechanism involves the formation of diastereomeric linear hemiaminals. researchgate.net Computational studies can calculate the relative energies of these intermediates and the transition states for their formation and subsequent reactions. researchgate.net This allows for the identification of an enantioselective pathway where a major cyclic intermediate acts as a reservoir, effectively channeling both enantiomers of the starting aminonitrile towards the final, enantioenriched product. researchgate.net

Computational studies extend beyond energy calculations. DFT can be used to analyze the molecular structure, molecular orbital properties, and related electrical and chemical properties of cyanoacetamide derivatives. researchgate.netnih.gov For example, the calculation of a small bandgap value for a compound can signify high reactivity. researchgate.net In other cases, molecular dynamics (MD) simulations are used to evaluate the stability of interactions between a ligand and a protein's active site, providing insights into potential biological activity. nih.gov

The following interactive table presents a hypothetical but representative example of data that could be generated from a DFT computational study on the formation of diastereomeric intermediates from an aminonitrile. Such data is critical for understanding the origins of stereoselectivity.

Table 1: Representative DFT-Calculated Relative Energies for Reaction Intermediates This table is illustrative and based on the types of data generated in computational studies of aminonitrile reactions. researchgate.net

| Intermediate Species | Diastereomer Configuration | Relative Free Energy (kcal/mol) | Predicted Population (%) |

| Hemiaminal Adduct (ADD) | (S,R) | 0.00 | 55 |

| Hemiaminal Adduct (ADD) | (S,S) | +0.85 | 20 |

| Hemiaminal Adduct (ADD) | (R,R) | +0.20 | 15 |

| Hemiaminal Adduct (ADD) | (R,S) | +1.50 | 10 |

| Cyclic Intermediate (CYC) | Major (from S-aminonitrile) | -2.50 | 90 |

| Cyclic Intermediate (CYC) | Minor (from R-aminonitrile) | +1.00 | 10 |

This data illustrates how computational chemistry can predict the most stable intermediates (those with the lowest relative free energy), which correspond to the major species observed experimentally. The energy differences between diastereomeric pathways are the foundation of kinetic resolution and asymmetric synthesis. researchgate.net By combining these computational insights with experimental reaction rates, a comprehensive mechanistic picture is developed, explaining both the "how" and "why" of the chemical transformation and its stereochemical outcome. acs.orgnih.gov

Applications in Advanced Organic Synthesis As a Chiral Building Block

Construction of Chiral Heterocyclic Systems

The versatility of the cyanoacetamide moiety makes it a valuable precursor for a variety of heterocyclic compounds, including those with applications in medicinal chemistry and materials science. researchgate.nettubitak.gov.tr While specific examples employing the (S)-2-amino-2-cyanoacetamide enantiomer are limited, the general reactivity patterns of cyanoacetamides provide a framework for its potential applications in synthesizing chiral heterocycles.

The synthesis of thiophenes via the Gewald reaction is a well-established method that utilizes a cyanoacetamide derivative, an α-methylene carbonyl compound, and elemental sulfur. smolecule.comnih.gov This multicomponent reaction is highly efficient for producing 2-aminothiophenes. nih.gov While this reaction typically involves a cyanoacetamide with an active methylene (B1212753) group, N-substituted cyanoacetamides derived from chiral sources, such as amino acid esters, have been used to create chiral thiophene (B33073) derivatives. nih.gov For instance, a cyanoacetamide derived from (S)-valine has been successfully used in a Gewald reaction to yield the corresponding chiral thiophene. nih.gov

Similarly, pyrrole (B145914) derivatives can be synthesized from cyanoacetamide precursors. One reported method involves the reaction of an N-aryl cyanoacetamide with carbon disulfide and methyl iodide to form a ketene (B1206846) dithioacetal, which is then cyclized with formamide (B127407) to yield a substituted pyrrole. tubitak.gov.tr The synthesis of chiral pyrroles often focuses on strategies like using chiral catalysts or starting with chiral precursors. rsc.orgchim.it The reaction of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide with acetonitrile (B52724) derivatives like cyanoacetamide in the presence of a base can also lead to the formation of substituted pyrroles. scispace.com

Table 1: Representative Synthesis of Thiophene and Pyrrole Derivatives from Cyanoacetamide Analogues

| Precursor | Reaction Type | Reagents | Resulting Heterocycle | Citation |

|---|---|---|---|---|

| N-Aryl Cyanoacetamide | Gewald Reaction | Ketone, Sulfur, Morpholine (B109124) | 2-Aminothiophene-3-carboxamide | researchgate.net |

| p-Chlorocyanoacetanilide | Heterocyclization | CS₂, KOH, MeI, Formamide | 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide | tubitak.gov.tr |

Cyanoacetamide derivatives are extensively used to construct five-membered heterocyclic rings containing two heteroatoms. researchgate.net

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved by reacting N-substituted cyanoacetamides with elemental sulfur and phenyl isothiocyanate. nih.gov Another route involves the reaction of an intermediate potassium salt of a cyanoacetamide derivative with α-halocarbonyl compounds like chloroacetone. nih.govmdpi.com These reactions are valuable for producing functionally rich thiazole systems. ekb.eg

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from N-substituted cyanoacetamides. For example, treatment of a complex cyanoacetamide with phenyl isothiocyanate followed by reaction with hydrazonyl chlorides yields 1,3,4-thiadiazole derivatives. sapub.org

Pyrazoles: Pyrazole synthesis often involves the cyclization of hydrazone intermediates. Diazotization of N-aryl cyanoacetamides produces arylhydrazono derivatives, which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to form aminopyrazole carboxamides. researchgate.netnih.govsapub.org

Imidazoles: The synthesis of imidazoles from cyanoacetamide precursors is also documented, contributing to the library of biologically relevant heterocycles. researchgate.net

Table 2: Synthesis of Pyrazole, Thiazole, and Thiadiazole Derivatives

| Precursor | Key Reagents | Resulting Heterocycle | Citation |

|---|---|---|---|

| N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide | Phenyl isothiocyanate, S₈ | Aminothiazole | nih.gov |

| N-Aryl Cyanoacetamide | Diazonium chloride, Hydrazine hydrate | Aminopyrazole | nih.govsapub.org |

| Substituted Cyanoacetamide | Phenyl isothiocyanate, Hydrazonyl chlorides | 1,3,4-Thiadiazole | sapub.org |

The construction of six-membered heterocycles from cyanoacetamide synthons is a cornerstone of heterocyclic chemistry.

Pyridines: Substituted pyridines, particularly 2-pyridones, are readily synthesized. One common method involves the reaction of cyanoacetamide derivatives with 1,3-dicarbonyl compounds or with arylidene malononitriles in the presence of a catalyst like piperidine. nih.govmdpi.com Bis-cyanoacetamide compounds have been used to synthesize bis-pyridine derivatives. orientjchem.org

Pyrimidines: Fused pyrimidine (B1678525) systems can be accessed from cyanoacetamide precursors. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are formed from the reaction of enaminonitriles (derived from cyanoacetamides) with aminoazoles. nih.gov The reaction of cyanoacetamide with urea (B33335) or thiourea (B124793) can also lead to pyrimidine scaffolds. researchgate.net

Pyridazines: Pyridazin-3-one derivatives have been synthesized by reacting cyanoacetic acid with 3-oxo-2-arylhydrazonopropanals in acetic anhydride. nih.gov While this uses cyanoacetic acid, the reactivity is analogous to that expected from cyanoacetamide derivatives in some contexts.

Pyrans: The synthesis of pyran derivatives is also achievable, for instance, through the reaction of a complex cyanoacetamide derivative with benzaldehyde, followed by reaction with a cyanomethylene reagent. sapub.org

Indoles: A highly efficient one-pot, two-step method has been developed for synthesizing 2-amino-indole-3-carboxamides. nih.govacs.org This process involves the reaction of a 2-halonitroarene with a cyanoacetamide in the presence of a base to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. nih.gov This intermediate is then reduced and cyclized in the same pot using reagents like zinc powder and ferric chloride to afford the indole (B1671886) product. nih.gov This method is compatible with a wide range of substituted cyanoacetamides and nitroarenes. nih.gov

Quinoxalinones: N-Aryl cyanoacetamides serve as effective precursors for quinoxalin-2-ones. ekb.eg A one-pot synthesis involves a tandem nitrosation/cyclization reaction using tert-butyl nitrite (B80452) as the nitrogen source, which proceeds through dehydrogenative N-incorporation. researchgate.netorganic-chemistry.org

Asymmetric Synthesis of Complex Natural Product Analogues

The use of chiral building blocks is fundamental to the asymmetric synthesis of natural products and their analogues. While direct applications of this compound in this area are not prominently reported in the surveyed literature, the synthesis of chiral cyanoacetamides and their use in creating complex molecules is an area of active research. researchgate.net For example, enantiopure cyanoacetamide synthons have been prepared and investigated for their utility in asymmetric synthesis. researchgate.net The inherent chirality of this compound makes it a potential candidate for constructing chiral scaffolds that are precursors to natural product analogues, although specific examples remain to be broadly documented.

Precursors for Biologically Active Molecules and Their Derivatives

Cyanoacetamide derivatives are recognized as crucial intermediates for synthesizing molecules with a wide spectrum of biological activities. ekb.egresearchgate.net The resulting heterocyclic systems, such as pyridines, pyrimidines, thiazoles, and indoles, are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceutical agents. ekb.egorientjchem.org

For instance, various novel heterocyclic compounds derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, including pyridones, pyrazoles, and thiazoles, have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.com Similarly, heterocycles incorporating a 1,3,4-thiadiazole moiety, synthesized from a cyanoacetamide precursor, have been assessed for insecticidal activity. rsc.org The synthesis of 2-aminoindoles from cyanoacetamides is also significant, as this core is found in compounds with activities such as phosphodiesterase-V inhibition and appetite suppression. nih.gov Although these examples utilize N-substituted cyanoacetamides, they highlight the potential of the cyanoacetamide core, including the (S)-2-amino enantiomer, as a starting point for generating libraries of biologically active molecules. biosynth.com

Intermediates for Pharmaceutical Agent Scaffolds

The quest for enantiomerically pure drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govnih.gov this compound serves as an important chiral starting material for the synthesis of complex heterocyclic scaffolds, which form the core of many pharmaceutical agents. researchgate.net

The utility of chiral cyanoacetamides is demonstrated in the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes. nih.gov Thiophenes are prevalent scaffolds in medicinal chemistry. Research has shown that chiral cyanoacetamides, such as those derived from amino acids like valine, can be used in this reaction to produce chiral thiophene derivatives. nih.gov This process underscores the potential of this compound to generate enantiomerically enriched thiophenes and other heterocyclic systems. nih.gov These scaffolds are integral to the development of new therapeutic agents, as the specific three-dimensional arrangement of atoms is often key to a drug's interaction with its biological target. nih.gov

The broader class of cyanoacetamide derivatives are key synthons for a variety of nitrogen-containing heterocycles, including pyridines, pyrimidines, and quinolines, many of which are vital in drug discovery. researchgate.netbeilstein-journals.orgresearchgate.net The introduction of a defined stereocenter via this compound allows for the creation of stereochemically complex and pure final drug compounds.

Precursors for Agrochemical Compounds

Similar to pharmaceuticals, the development of modern agrochemicals such as insecticides and herbicides increasingly recognizes the importance of chirality. nih.gov The biological activity of a pesticide can be specific to one enantiomer, while the other may be inactive or have undesirable effects on non-target organisms. nih.gov

Cyanoacetamide derivatives are established precursors in the synthesis of various agrochemicals. researchgate.net For instance, N,N-dimethylcyanoacetamide is a known intermediate in the production of herbicides and fungicides. google.com The synthesis of novel chiral amides has been explored for insecticidal applications, with studies showing high efficacy against major pests like the lesser grain borer (Rhyzopertha dominica). nih.gov This research highlights a clear demand for new, effective, and stereochemically defined insecticidal molecules. nih.gov

This compound, as a readily available chiral building block, is therefore a valuable precursor for the synthesis of next-generation agrochemicals. Its use can lead to the development of enantiomerically pure active ingredients, potentially resulting in products with higher efficacy, better target specificity, and improved environmental profiles.

Role in the Synthesis of Vitamin Precursors (e.g., Vitamin B6)

While chiral molecules are central to many biological processes, some synthetic pathways for vitamins utilize simpler, achiral precursors. The synthesis of vitamin precursors is a notable application for the parent compound, 2-cyanoacetamide (B1669375). Specifically, 2-cyanoacetamide is a key starting reagent in the synthesis of Vitamin B1 and a precursor for Vitamin B6. researchgate.net

In one established route, a precursor to Vitamin B6, 3-cyano-4-ethoxymethyl-6-methyl-2-pyridone, is synthesized through an addition reaction between 2-cyanoacetamide and 1-ethoxy-2,4-pentanedione (B12694673). grafiati.comresearchgate.net This reaction, which can be catalyzed by lipase, does not involve a chiral amine starting material. grafiati.comresearchgate.net Similarly, a scalable, continuous-flow synthesis for a key intermediate of Vitamin B1 (thiamine) also begins with the achiral 2-cyanoacetamide. researchgate.net In these specific, widely-cited syntheses, the core structure is built from 2-cyanoacetamide, and the chirality of this compound is not a required feature of the starting material.

| Vitamin | Precursor Synthesized Using 2-Cyanoacetamide | Synthetic Method |

| Vitamin B6 | 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone | Addition reaction with 1-ethoxy-2,4-pentanedione grafiati.comresearchgate.net |

| Vitamin B1 | 4-Amino-5-aminomethyl-2-methylpyrimidine | Multi-step synthesis involving condensation with acetamidine (B91507) researchgate.net |

Design and Synthesis of Novel Chemical Libraries

The design and synthesis of chemical libraries containing diverse molecular scaffolds is a fundamental strategy in drug discovery and materials science. Cyanoacetamide and its derivatives are exceptionally useful in this area due to their reactivity in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. researchgate.netresearchgate.net

This compound is an ideal building block for creating libraries of chiral compounds. By using this enantiomerically pure starting material, chemists can generate collections of molecules with a predefined stereocenter, which is highly valuable for screening against biological targets. nih.gov

The Gewald three-component reaction is a prime example, where cyanoacetamides react with a carbonyl compound and elemental sulfur to produce a wide array of 2-aminothiophenes. nih.gov By varying the starting materials, diverse libraries of these important heterocyclic scaffolds can be generated. nih.gov Similarly, the Friedländer reaction, using cyanoacetamides and 2-aminobenzaldehydes, provides a one-pot route to libraries of 2-aminoquinoline-3-carboxamides, another privileged scaffold in medicinal chemistry. nih.gov

The use of this compound in these and other MCRs facilitates a diversity-oriented synthesis approach, leading to the creation of novel, structurally complex, and enantiomerically pure chemical libraries for high-throughput screening.

| Reaction Name | Reactants Including Cyanoacetamide | Resulting Scaffold for Libraries |

| Gewald Reaction | Cyanoacetamide, Aldehyde/Ketone, Sulfur | 2-Aminothiophenes nih.gov |

| Friedländer Annulation | Cyanoacetamide, 2-Aminobenzaldehyde | 2-Aminoquinolines nih.gov |

| Hantzsch-type Reaction | Cyanothioacetamide, α-Haloketones | 2-Cyanomethylthiazoles researchgate.net |

Spectroscopic and Computational Characterization of S 2 Amino 2 Cyanoacetamide

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and structure of (S)-2-Amino-2-cyanoacetamide. A suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR and Raman), and mass spectrometry, offers a comprehensive characterization of the compound.

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by mapping the carbon and hydrogen framework. While specific data for the (S)-enantiomer is not extensively detailed in public databases, the spectra for 2-amino-2-cyanoacetamide (B1359851) provide the expected chemical shifts. nih.gov

¹H NMR Spectroscopy: In a typical proton NMR spectrum, the methine proton (CH) alpha to the amino, cyano, and carbonyl groups would appear as a distinct singlet. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) would also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows three distinct signals corresponding to the different carbon environments in the molecule. The carbonyl carbon (C=O) of the amide is typically observed furthest downfield (165-190 ppm). compoundchem.com The carbon of the nitrile group (-C≡N) appears in the characteristic range for nitriles (110-130 ppm). science-and-fun.dewisc.edu The alpha-carbon (α-C), bonded to the amino and cyano groups, would resonate at a specific upfield position.

Interactive Data Table: Predicted NMR Chemical Shifts for 2-Amino-2-cyanoacetamide

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Carbonyl (C=O) | ~170 |

| C2 | Alpha-carbon (CH) | ~40-50 |

| C3 | Nitrile (C≡N) | ~117-120 |

| Hα | Methine (CH) | ~4.0-4.5 |

| H (Amine) | -NH₂ | Variable (Broad) |

| H (Amide) | -CONH₂ | Variable (Broad) |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to confirm the connectivity between protons and carbons, although for a molecule of this simplicity, 1D spectra are often sufficient for structural confirmation.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-2-cyanoacetamide displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine and amide groups typically appear as strong, broad bands in the region of 3200-3400 cm⁻¹. A sharp, medium-intensity absorption around 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. researchgate.net The carbonyl (C=O) stretch of the primary amide (Amide I band) gives rise to a strong absorption band around 1650-1680 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also a prominent feature in the Raman spectrum, typically observed in the 2200-2300 cm⁻¹ region. nih.govscirp.org Other bands corresponding to C-C and C-N stretching, as well as various bending modes, contribute to a unique spectroscopic fingerprint for the molecule. nih.gov

Interactive Data Table: Key Vibrational Frequencies for 2-Amino-2-cyanoacetamide

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine/Amide | N-H Stretch | 3200-3400 (Broad) | 3200-3400 |

| Nitrile | C≡N Stretch | 2200-2260 (Sharp) | 2200-2300 (Strong) |

| Amide | C=O Stretch (Amide I) | 1650-1680 (Strong) | 1650-1680 |

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing information about the molecular weight and elemental composition.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ for 2-amino-2-cyanoacetamide would be observed at an m/z corresponding to its molecular weight (99.09 g/mol ). nih.govbiosynth.com The fragmentation pattern is key to structural analysis. Common fragmentation pathways for amino compounds involve the loss of ammonia (B1221849) or parts of the side chain. researchgate.net For 2-amino-2-cyanoacetamide, characteristic fragment ions are observed at m/z 56, 53, and 44, which may correspond to the loss of the amide group and subsequent rearrangements. nih.gov The formation of fragment ions is not a random process and can be elucidated through tandem mass spectrometry (MS/MS). unito.ityoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The exact mass of this compound (C₃H₅N₃O) is calculated to be 99.0433 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Mass Spectrometry Data for 2-Amino-2-cyanoacetamide

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₅N₃O | nih.gov |

| Molecular Weight | 99.09 g/mol | biosynth.com |

| Exact Mass (HRMS) | 99.043261792 Da | nih.gov |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the "S" configuration at the chiral alpha-carbon. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an exact geometric description of the molecule in the solid state. However, obtaining crystals of sufficient quality for X-ray diffraction can be challenging. mdpi.com Based on available literature, a specific crystal structure for this compound does not appear to have been deposited in public crystallographic databases.

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, helping to explain the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a wide range of molecular properties.

Electronic Structure: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Reactivity Descriptors: From the calculated electronic properties, various reactivity descriptors can be derived. researchgate.net For instance, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict regions susceptible to electrophilic or nucleophilic attack. DFT calculations on related cyanoacetamide derivatives have been used to understand their reactivity in various chemical reactions. researchgate.netresearchgate.net These computational studies help in rationalizing experimental observations and predicting the behavior of the molecule in different chemical environments. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. rsc.orgnih.gov

For molecules like cyanoacetamide and its derivatives, Density Functional Theory (DFT) is a common method used to calculate these orbital energies. researchgate.netresearchgate.net The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are electron-rich and electron-poor, respectively, and thus the likely sites of reaction. youtube.com In many organic molecules, the HOMO is often associated with lone pairs or pi bonds, while the LUMO is frequently an antibonding pi orbital. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Relates to chemical reactivity and stability. A small gap suggests high reactivity and low kinetic stability. |

Prediction of Spectroscopic Parameters